molecular formula C12H14N2O B13198571 9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one

9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B13198571
M. Wt: 202.25 g/mol
InChI Key: VWIRWASLWCIGMZ-UHFFFAOYSA-N
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Description

9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one is a polycyclic heteroaromatic compound featuring a pyrrolo[3,4-b]quinoline core with a methyl substituent at the 9-position. This scaffold combines a quinoline moiety fused with a pyrrole ring, creating a rigid bicyclic structure.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

9-methyl-2,3,3a,4,9,9a-hexahydropyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C12H14N2O/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10/h2-5,7,10-11,14H,6H2,1H3,(H,13,15)

InChI Key

VWIRWASLWCIGMZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CNC2=O)NC3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Friedländer Condensation Approach

Mechanism & Procedure:

  • Reactants: Anthranilaldehyde derivatives with methylated ketones or pyrazolones.
  • Conditions: Acidic or basic catalysis, reflux, or microwave-assisted heating.
  • Outcome: Formation of the fused heterocyclic core with methyl substitution at N-1.

Research Findings:

  • The Friedländer reaction offers a straightforward route, especially when starting from methyl-substituted anthranilaldehyde.
  • For example, condensation of 2-aminobenzaldehyde with methyl ketones under reflux yields the core structure, which can be further oxidized or methylated to reach the target compound.

Niementowski Reaction-Based Synthesis

Mechanism & Procedure:

  • Reactants: Anthranilic acid derivatives with methylated ketones or aldehydes.
  • Conditions: Heating in acetic acid or other polar solvents, often with dehydrating agents.
  • Outcome: Formation of 4-hydroxyquinoline intermediates, which can be cyclized to the pyrroloquinoline core.

Research Findings:

  • The Niementowski reaction is versatile for synthesizing fused quinoline systems, with methyl groups introduced via methylated starting materials.
  • The process involves initial formation of a 4-hydroxyquinoline, followed by cyclization and methylation at desired positions.

Multicomponent and Cyclization Reactions

Mechanism & Procedure:

  • Reactants: 2-Aminopyridines or quinolines, methylated acetylenic compounds, and aldehydes or ketones.
  • Conditions: Reactions in polar solvents like methanol or dichloromethane, often under reflux or room temperature.
  • Outcome: Formation of the fused pyrroloquinoline structure with methyl substitution at N-1.

Research Findings:

  • Multicomponent reactions allow for rapid assembly of complex heterocycles, with methyl groups introduced via methylated reactants.
  • For instance, cyclization of methylated 2-aminopyridines with acetylenic compounds yields the desired fused heterocycle.

Cyclization of Aminoaryl Derivatives

Mechanism & Procedure:

  • Reactants: Methylated aminoaryl compounds such as 2-aminobenzyl derivatives.
  • Conditions: Cyclization under acidic or basic conditions, often with oxidants.
  • Outcome: Fused heterocycle with methyl substitution at N-1.

Research Findings:

  • Cyclization of methylated aminoaryl compounds provides a route to the core structure, especially when combined with subsequent methylation steps.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Friedländer Condensation Anthranilaldehyde derivatives, methyl ketones Acidic/basic reflux, microwave Simple, high yield, versatile Requires methylated anthranilaldehyde
Niementowski Reaction Anthranilic acid, methylated aldehydes/ketones Heating in acetic acid, dehydration Good for fused quinoline systems Longer reaction times, moderate yields
Multicomponent Reactions 2-Aminopyridines/quinolines, methyl acetylenic compounds Reflux in polar solvents Rapid, multistep in one pot Sensitive to reactant purity
Cyclization of Aminoaryl Compounds Methylated aminoaryl derivatives Acidic or basic cyclization Selective, good for N-methylation Requires pre-methylated intermediates

Research Findings and Notable Variations

Recent studies emphasize the importance of reaction conditions in optimizing yields and selectivity:

  • Microwave-assisted synthesis accelerates the Friedländer condensation, reducing reaction times and improving yields.
  • Use of green solvents like ethanol or water enhances environmental compatibility.
  • Catalysts such as copper or acid catalysts improve cyclization efficiency.
  • Methylation steps are often performed using methyl iodide or dimethyl sulfate post-cyclization to introduce the N-methyl group selectively.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the reagents and conditions used.

Scientific Research Applications

9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[3,4-b]quinolinone scaffold is part of a broader family of fused heterocycles. Below is a systematic comparison with structurally related compounds, focusing on substituents, synthesis methods, and biological activities.

Structural Analogues

2.1.1 2,3-Dihydro-9-phenyl-1H-pyrrolo[3,4-b]quinolin-1-one ()

  • Key Differences : Substitution at position 9 (phenyl vs. methyl).
  • Biological Activity : Exhibits micromolar affinity for peripheral BZR (IC₅₀ = 0.407 µM for derivative 4m), comparable to chlordiazepoxide .

2.1.2 3-Substituted 7-Phenylpyrrolo[3,2-f]quinolin-9(6H)-ones ()

  • Core Variation: Pyrrolo[3,2-f]quinoline vs. pyrrolo[3,4-b]quinoline.
  • Functional Groups : Carboxylic acid derivatives (e.g., compounds 15 and 16 ) introduce polarity, enhancing water solubility.
  • Synthesis : Base-catalyzed hydrolysis (NaOH/MeOH, 60–70°C) yields acidic derivatives in 85–95% yields , contrasting with the target compound’s likely alkylation or cyclization routes.

Functionalized Derivatives

2.2.1 7-Phenyl-3-(3,4,5-trimethoxybenzyl)-3H-pyrrolo[3,2-f]quinolin-9(6H)-one ()

  • Substituents : 3,4,5-Trimethoxybenzyl group at position 3.
  • Physicochemical Properties : High lipophilicity (LogP ~2.01 inferred from similar compounds ) due to methoxy groups.
  • Biological Activity : Demonstrated antitumor activity, with structural motifs suggesting tubulin inhibition mechanisms .

2.2.2 1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-b]quinolin-9(4H)-one ()

  • Key Features: Acetyl group at position 1 and reduced dihydroquinoline ring.
  • Spectral Data : $ ^1H $-NMR signals at δ 2.33 (s, 3H) confirm the acetyl group, while a melting point of 196–197°C indicates high crystallinity .

Heterocyclic Variants

2.3.1 Pyrazolo[3,4-b]quinolinones ()

  • Core Structure: Pyrazole fused to quinoline.
  • Example: 4-(4-(tert-Butyl)phenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one.
  • Synthesis : Microwave-assisted one-pot reactions achieve 65% yields , highlighting efficiency compared to traditional reflux methods for pyrrolo analogs.

2.3.2 Tetrahydroisoxazoloquinolinones ()

  • Functionalization : Methanesulfonyl groups at position 3 (e.g., compound 7b ).
  • Biological Relevance : Sulfonyl groups may enhance metabolic stability and receptor selectivity .

Biological Activity

9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C₁₂H₉N₂O
  • Molecular Weight : 198.2206 g/mol
  • CAS Number : 1061995-26-3

Anticancer Properties

Research indicates that compounds related to pyrroloquinoline structures exhibit significant anticancer properties. A study noted that derivatives of pyrrolo[3,4-b]quinolines show cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.2
MCF-7 (Breast)12.8
A549 (Lung)10.5

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy varies depending on the type of bacteria and the concentration used.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Recent studies have suggested that this compound may exert neuroprotective effects. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : It has been shown to inhibit certain kinases involved in cancer cell proliferation.
  • Antioxidant Activity : The compound exhibits properties that scavenge free radicals and reduce oxidative stress.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrroloquinoline derivatives. The results demonstrated that specific modifications to the structure significantly enhanced cytotoxicity against breast and lung cancer cell lines.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents published in Pharmaceutical Biology, this compound was tested against multi-drug resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics.

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